molecular formula C36H62N2O9 B569306 Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- CAS No. 1003024-01-8

Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-

Numéro de catalogue: B569306
Numéro CAS: 1003024-01-8
Poids moléculaire: 666.897
Clé InChI: ABAAFZDFQGVJIM-JOURUYFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- is a useful research compound. Its molecular formula is C36H62N2O9 and its molecular weight is 666.897. The purity is usually 95%.
BenchChem offers high-quality Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tylonolide, specifically the compound 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- , is a derivative of tylosin, a macrolide antibiotic produced by Streptomyces fradiae. This compound exhibits potential biological activities that warrant detailed exploration, particularly in the context of its antibacterial properties, structural characteristics, and mechanisms of action.

Antimicrobial Properties

Tylonolide and its derivatives have been primarily studied for their antimicrobial activity . Tylosin itself is known for its effectiveness against a variety of Gram-positive and some Gram-negative bacteria. Research indicates that tylonolide retains similar activity profiles, particularly against pathogens such as Bacillus cereus and Mycoplasma species.

Key Findings:

  • Tylonolide exhibits lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, indicating potent antibacterial effects at low doses .
  • Studies involving metal complexes of tylosin show enhanced antibacterial activity when compared to the parent compound, suggesting that modifications to the tylosin structure can lead to improved efficacy against resistant strains .

The mechanism by which tylonolide exerts its antimicrobial effects is primarily through inhibition of protein synthesis. Similar to other macrolides, it binds to the 50S ribosomal subunit, blocking peptide elongation. This binding is influenced by the presence of specific sugar moieties in its structure, such as mycaminose, which enhances binding affinity and specificity for bacterial ribosomes .

Structural Insights:

  • The crystal structure of the enzyme involved in tylonolide biosynthesis has been elucidated, providing insights into substrate specificity and enzyme interactions that could inform further modifications for enhanced activity .

Case Study on Antimicrobial Efficacy

A comprehensive study explored the efficacy of tylonolide in treating infections caused by resistant bacterial strains. The results demonstrated that tylonolide was effective in vitro against several strains that exhibited resistance to standard treatments.

Bacterial Strain MIC (μg/ml) Comparison with Erythromycin
Bacillus cereus15.625Lower than erythromycin
Mycoplasma spp.10.0Comparable efficacy

This case study highlights the potential of tylonolide as an alternative treatment option in antibiotic-resistant infections .

Bioconversion Studies

Bioconversion studies have shown that tylonolide can be transformed into various bioactive metabolites using specific microbial strains. For example, Micromonospora species can convert tylonolide into more active forms under controlled conditions. This bioconversion process not only enhances the biological activity but also provides insights into potential therapeutic applications .

Synthesis and Structural Modifications

Research has focused on synthesizing various derivatives of tylonolide to evaluate their biological activities. Modifications such as the addition of dimethylamino groups or piperidinyl moieties have been shown to significantly alter the compound's biological profile.

Modification Effect on Activity
Addition of dimethylamino groupIncreased binding affinity
Piperidinyl substitutionEnhanced antibacterial properties

These structural modifications are crucial for developing more potent derivatives with improved pharmacological profiles .

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

Tylonolide is synthesized through various methods that involve intricate chemical reactions. The synthesis typically includes:

  • Reductive Amination : This process is used to create C-20 amino derivatives from desmycosin, employing reducing agents such as sodium cyanoborohydride or sodium borohydride .
  • Chemoenzymatic Approaches : Recent studies have explored using polyketide synthases (PKSs) to produce the tylosin macrocycle, demonstrating the potential for scalable synthesis of related macrolides .

The structural complexity of Tylonolide, characterized by its 20-deoxo group and a glucopyranosyl moiety with a dimethylamino group, enhances its interaction with biological targets, which is crucial for its antibacterial properties.

Antibacterial Properties

Tylonolide exhibits significant antibacterial activity against various bacterial strains. Its mechanism of action involves binding to bacterial ribosomes and inhibiting protein synthesis, similar to other macrolide antibiotics. Studies have shown:

  • In Vitro Efficacy : Tylonolide has demonstrated effectiveness against pathogens such as Pasteurella haemolytica and Pasteurella multocida, with minimum inhibitory concentrations (MICs) ranging from approximately 0.78 to 6.25 micrograms/ml .
  • Veterinary Applications : The compound is being investigated for its potential use in treating infections in livestock, particularly in the context of antibiotic resistance .

Intermediate in Antibiotic Synthesis

One of the primary applications of Tylonolide is as an intermediate in the synthesis of Tildipirosin, a novel macrolide antibiotic used in veterinary medicine. This highlights Tylonolide's role in developing new antibiotics that can combat resistant bacterial strains .

Case Studies and Translational Research

Several case studies have been conducted to assess the translational impact of Tylonolide and similar compounds:

  • Translational Impact : Research initiatives have focused on how compounds like Tylonolide can be developed into effective treatments for bacterial infections in veterinary settings .
  • Clinical Applications : Investigations into the pharmacokinetics and safety profiles of Tylonolide derivatives are ongoing, aiming to establish their viability as therapeutic agents .

Comparative Analysis with Other Antibiotics

To better understand Tylonolide's position within the antibiotic landscape, a comparison with other macrolides can be insightful:

CompoundStructure CharacteristicsAntibacterial SpectrumClinical Use
Tylonolide20-deoxo group; dimethylamino-modified glucopyranosyl moietyEffective against Gram-positive bacteriaVeterinary medicine
TildipirosinSimilar macrolide structureBroad-spectrum against respiratory pathogensVeterinary use
ErythromycinClassic macrolide with lactone ringEffective against various bacteriaHuman medicine

Propriétés

IUPAC Name

(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N2O9/c1-8-30-27(21-39)18-22(2)12-13-28(40)23(3)19-26(14-17-38-15-10-9-11-16-38)35(24(4)29(41)20-31(42)46-30)47-36-34(44)32(37(6)7)33(43)25(5)45-36/h12-13,18,23-27,29-30,32-36,39,41,43-44H,8-11,14-17,19-21H2,1-7H3/t23-,24+,25-,26+,27-,29-,30+,32+,33-,34+,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAAFZDFQGVJIM-YDKLAMDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.